
3-(Chloroacetyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloroacetyl)benzoyl chloride is an organic compound characterized by the presence of both a chloroacetyl group and a benzoyl chloride group. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)benzoyl chloride typically involves the reaction of benzoyl chloride with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5COCl+ClCH2COCl→C6H5COCH2COCl+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 3-(Chloroacetyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols, forming amides and esters, respectively.
Friedel-Crafts Acylation: The benzoyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds, forming ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., ethanol). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Friedel-Crafts Acylation: This reaction often uses aluminum chloride as a catalyst and is conducted under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
科学研究应用
3-(Chloroacetyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
作用机制
The mechanism of action of 3-(Chloroacetyl)benzoyl chloride involves its bifunctional nature, which allows it to react with a variety of nucleophiles. The chloroacetyl group is highly reactive towards nucleophiles, leading to the formation of amides and esters. The benzoyl chloride group can undergo electrophilic aromatic substitution reactions, facilitating the formation of ketones and other derivatives .
相似化合物的比较
Benzoyl Chloride: Similar in structure but lacks the chloroacetyl group. It is less reactive towards nucleophiles compared to 3-(Chloroacetyl)benzoyl chloride.
Chloroacetyl Chloride: Contains only the chloroacetyl group and is primarily used in the synthesis of amides and esters.
Phenacyl Chloride: Similar in structure but contains a phenyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
CAS 编号 |
76597-79-0 |
|---|---|
分子式 |
C9H6Cl2O2 |
分子量 |
217.05 g/mol |
IUPAC 名称 |
3-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2 |
InChI 键 |
UVSIWLSXWCIGTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
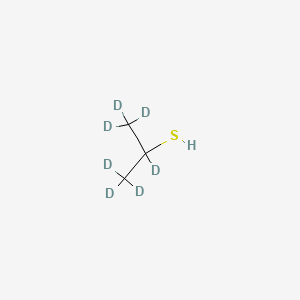
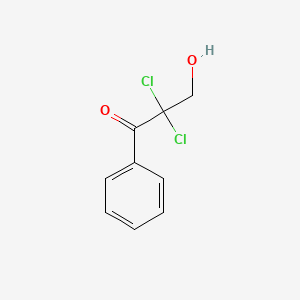

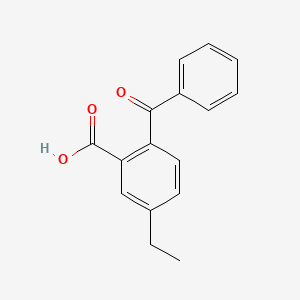
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
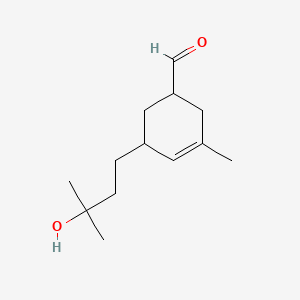
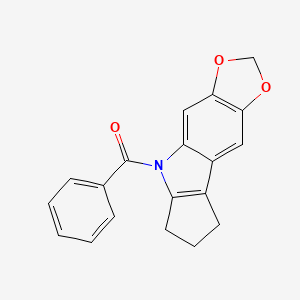

![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)


